molecular formula C29H31ClN2O5S B11448282 Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate

Cat. No.: B11448282
M. Wt: 555.1 g/mol
InChI Key: MPPMPBIMFQKRTM-UHFFFAOYSA-N
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Description

Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoate ester linked to a tetrahydroisoquinoline moiety, further substituted with a chlorinated phenyl group and methoxy functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through Pictet-Spengler condensation of a suitable phenethylamine with an aldehyde.

    Introduction of the Chlorinated Phenyl Group: This step involves the reaction of the tetrahydroisoquinoline intermediate with 3-chloro-2-methylphenyl isothiocyanate under basic conditions to form the carbamothioyl derivative.

    Esterification: The final step involves the esterification of the intermediate with ethyl 4-hydroxybenzoate under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Nucleophilic substitution reactions using sodium azide or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield corresponding aldehydes or acids, while reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its structural similarity to known bioactive compounds.

Mechanism of Action

The mechanism of action of Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors in the body. The presence of the tetrahydroisoquinoline moiety suggests potential interactions with neurotransmitter systems, while the chlorinated phenyl group may enhance binding affinity to certain proteins.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-({[(3-chloro-2-methylphenyl)amino]carbonothioyl}amino)benzoate
  • Ethyl 4-chloro-3-{[(2-methylphenyl)sulfonyl]amino}benzoate

Uniqueness

Ethyl 4-({2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate is unique due to its combination of a tetrahydroisoquinoline core with a chlorinated phenyl group and methoxy functionalities. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C29H31ClN2O5S

Molecular Weight

555.1 g/mol

IUPAC Name

ethyl 4-[[2-[(3-chloro-2-methylphenyl)carbamothioyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate

InChI

InChI=1S/C29H31ClN2O5S/c1-5-36-28(33)19-9-11-21(12-10-19)37-17-25-22-16-27(35-4)26(34-3)15-20(22)13-14-32(25)29(38)31-24-8-6-7-23(30)18(24)2/h6-12,15-16,25H,5,13-14,17H2,1-4H3,(H,31,38)

InChI Key

MPPMPBIMFQKRTM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=S)NC4=C(C(=CC=C4)Cl)C)OC)OC

Origin of Product

United States

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